2-(3,4,5-trimethylphenyl)acetic acid
Overview
Description
It is a white crystalline solid with a melting point of 98-100°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-(3,4,5-trimethylphenyl)acetic acid typically involves multi-step synthetic routes. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired acetic acid derivative . For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound through up to five steps . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,4,5-trimethylphenyl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include aqueous HCl, catalytic amounts of TiCl4, and other standard organic reagents . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the conversion of (3,4,5-Trimethylphenyl)acetamide to this compound can be achieved with a yield of 85% by treatment with aqueous HCl and a catalytic amount of TiCl4 .
Scientific Research Applications
2-(3,4,5-trimethylphenyl)acetic acid has a wide range of scientific research applications. In chemistry, it serves as a starting material for various functionalizations and the synthesis of new compounds with potentially valuable biological activities . In biology and medicine, it has been studied for its potential therapeutic applications, including its role as an antimicrobial agent. Additionally, it has industrial applications, particularly in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to exert its effects through various biochemical pathways, including those involved in antimicrobial activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-(3,4,5-trimethylphenyl)acetic acid can be compared with other similar compounds, such as phenylacetic acid and its derivatives . Phenylacetic acid and its derivatives represent a versatile class of substances with a broad spectrum of biological activities . For example, 3,4-dihydroxyphenylacetic acid is a metabolite of the neurotransmitter dopamine and has anti-cancer properties
Similar Compounds
Properties
IUPAC Name |
2-(3,4,5-trimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-10(6-11(12)13)5-8(2)9(7)3/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUPHLEXRDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294040 | |
Record name | (3,4,5-trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-67-6 | |
Record name | 3,4,5-Trimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51719-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 93686 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4,5-trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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